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1-Nitro-1-pentene

Cat. No.: B12108999
M. Wt: 115.13 g/mol
InChI Key: RVERFORUNDPQQI-SNAWJCMRSA-N
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Description

Significance of Nitroalkenes as Versatile Synthetic Intermediates

Nitroalkenes are recognized for their exceptional utility in organic synthesis, acting as pivotal intermediates for the construction of complex molecular architectures rsc.orgnih.govresearchgate.netrsc.org. Their significance stems from the potent electron-withdrawing nature of the nitro group, which strongly polarizes the adjacent double bond. This polarization activates the molecule towards a variety of nucleophilic and cycloaddition reactions, making them indispensable tools for carbon-carbon and carbon-heteroatom bond formation nih.govmdpi-res.com.

The versatility of nitroalkenes allows for their application in the synthesis of a wide array of valuable compounds, including biologically active scaffolds, natural products, and diverse heterocyclic systems rsc.orgnih.govrsc.orgchim.it. Furthermore, the nitro group itself can be readily transformed into other functional groups, most notably amines, through various reduction methodologies, thereby expanding the synthetic possibilities nih.govwikipedia.org. This adaptability makes nitroalkenes, including compounds like 1-Nitro-1-pentene, crucial starting materials for intricate synthetic pathways mdpi-res.com.

General Reactivity Patterns of α,β-Unsaturated Nitro Compounds in Organic Transformations

The characteristic reactivity of α,β-unsaturated nitro compounds, such as this compound, is largely dictated by the electrophilic nature of the β-carbon atom. This electrophilicity arises from the conjugation of the electron-withdrawing nitro group with the π-system of the alkene nih.govmdpi-res.comwikipedia.orgwikipedia.orglibretexts.org.

Key Reactivity Patterns:

Michael Addition (Conjugate Addition): Nitroalkenes are potent Michael acceptors, readily undergoing 1,4-conjugate addition reactions with a broad spectrum of nucleophiles. These nucleophiles can include stabilized carbanions (e.g., enolates, malonates), organometallic reagents (e.g., organocuprates), and heteroatom nucleophiles (e.g., amines, thiols) nih.govmdpi-res.comwikipedia.orgwikipedia.orgmasterorganicchemistry.com. This reaction is fundamental for creating new carbon-carbon bonds and accessing γ-functionalized carbonyl compounds or related structures mdpi-res.commasterorganicchemistry.com.

Diels-Alder Reaction: As electron-deficient dienophiles, nitroalkenes participate effectively in Diels-Alder cycloadditions with electron-rich dienes. This pericyclic reaction leads to the formation of six-membered carbocyclic rings, offering a direct route to complex cyclic systems nih.govwikipedia.orglibretexts.orgacs.orgmasterorganicchemistry.com. The electron-withdrawing nitro group enhances their dienophilic character, making them suitable partners in these transformations libretexts.org.

Other Cycloadditions: Nitroalkenes can also engage in [3+2] cycloaddition reactions with various 1,3-dipoles, providing access to a diverse range of five-membered heterocyclic compounds, which are often found in medicinally relevant molecules chim.itsci-rad.com.

The specific reactivity of this compound in these transformations is analogous to other aliphatic nitroalkenes. For instance, research has demonstrated its participation in Michael addition reactions, yielding valuable adducts.

Detailed Research Finding: A study investigating the Michael addition of nitroalkanes to nitroalkenes reported specific findings for this compound. When this compound was subjected to reaction conditions detailed in "entry 1 of Table 2" for 24 hours, it yielded the corresponding Michael adduct with a respectable 66% yield. Furthermore, the reaction produced a diastereomeric mixture with a ratio of 58:42 (major:minor), and the major diastereomer was obtained with 42% enantiomeric excess (ee) msu.edu. This finding highlights the potential for stereoselective synthesis using this compound as a Michael acceptor.

Data Tables

To illustrate the properties and reactivity of nitroalkenes and this compound, the following data tables are provided:

Table 1: Key Reactivity Patterns of Nitroalkenes

Reaction TypeDescriptionSignificance
Michael Addition Conjugate addition of nucleophiles to the β-carbon.Forms C-C bonds, creates functionalized intermediates, precursor to γ-nitro carbonyl compounds.
Diels-Alder Reaction [4+2] Cycloaddition with conjugated dienes.Forms six-membered rings, useful for constructing cyclic systems.
[3+2] Cycloaddition Reaction with 1,3-dipoles.Synthesizes five-membered nitrogen-containing heterocycles.
Denitrative Coupling Reactions involving the elimination of the nitro group.Enables functional group interconversion and the formation of new C-C bonds.

Table 2: Properties of this compound

PropertyValueSource
Chemical FormulaC5H9NO2 guidechem.comchemsrc.com
Molecular Weight115.13 g/mol guidechem.comchemsrc.com
CAS Number66022-60-4 chemsrc.com
Boiling Point168.6 °C (at 760 mmHg) chemsrc.com
Flash Point57.0 °C chemsrc.com
Density1.0 g/cm³ (approx.) chemsrc.com

Table 3: Specific Research Finding for this compound (Michael Addition)

Reaction TypeSubstrateConditionsYieldDiastereomeric Ratio (dr)Enantiomeric Excess (ee) (for major diastereomer)
Michael AdditionThis compoundEntry 1 of Table 2 (24 hours)66%58:4242%

Compound Name List:

this compound

Nitroalkenes

α,β-Unsaturated Nitro Compounds

Michael Acceptors

Dienophiles

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9NO2 B12108999 1-Nitro-1-pentene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H9NO2

Molecular Weight

115.13 g/mol

IUPAC Name

(E)-1-nitropent-1-ene

InChI

InChI=1S/C5H9NO2/c1-2-3-4-5-6(7)8/h4-5H,2-3H2,1H3/b5-4+

InChI Key

RVERFORUNDPQQI-SNAWJCMRSA-N

Isomeric SMILES

CCC/C=C/[N+](=O)[O-]

Canonical SMILES

CCCC=C[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for 1 Nitro 1 Pentene and Analogous Nitroalkenes

Direct Synthesis Approaches

The direct synthesis of 1-nitro-1-pentene and similar nitroalkenes is a foundational aspect of their chemistry. This typically involves a two-step process: the formation of a nitroalcohol precursor, followed by an elimination reaction to create the carbon-carbon double bond.

Henry Reaction-Based Pathways for Nitroalcohol Precursors

The Henry reaction, also known as the nitroaldol reaction, is a cornerstone in the synthesis of β-nitroalcohols, which are the direct precursors to nitroalkenes. tcichemicals.comwikipedia.org This classic carbon-carbon bond-forming reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. wikipedia.orgsynarchive.com

The mechanism begins with the deprotonation of the α-carbon of the nitroalkane by a base, forming a resonance-stabilized nitronate anion. tcichemicals.comsciencemadness.org This nucleophilic anion then attacks the electrophilic carbonyl carbon of the aldehyde or ketone. tcichemicals.com The resulting β-nitro alkoxide is subsequently protonated, yielding the final β-nitroalcohol product. sciencemadness.org All steps in the Henry reaction are reversible. wikipedia.org For the synthesis of the precursor to this compound, nitromethane (B149229) would be reacted with butyraldehyde.

The versatility of the Henry reaction is one of its most significant features. It can be performed with a wide range of substrates and under various conditions. wikipedia.org In recent years, significant research has been dedicated to developing asymmetric Henry reactions using chiral catalysts to control the stereochemistry of the resulting nitroalcohol, which is crucial for the synthesis of specific stereoisomers of biologically active compounds. tcichemicals.combuchler-gmbh.com

Table 1: Key Features of the Henry (Nitroaldol) Reaction

Feature Description
Reactants Nitroalkane and an aldehyde or ketone. wikipedia.org
Catalyst Typically a base (organic or inorganic). tcichemicals.com
Product β-nitroalcohol. wikipedia.org

| Mechanism | 1. Deprotonation of nitroalkane to form a nitronate. 2. Nucleophilic attack on the carbonyl group. 3. Protonation of the resulting alkoxide. sciencemadness.org | | Key Advantage | A versatile method for C-C bond formation, producing useful synthetic intermediates. wikipedia.org |

Elimination Reactions for Nitroalkene Formation

Once the β-nitroalcohol precursor is synthesized, the next step is an elimination reaction (dehydration) to form the nitroalkene. tcichemicals.comwikipedia.org This process involves the removal of a molecule of water from the nitroalcohol to create the double bond.

Several methods can be employed to achieve this dehydration. A common approach is the thermolysis of the corresponding acetates or benzoates derived from the nitroalcohol. For instance, the thermolysis of 2-benzoyloxy-1-phenyl-1-nitroethane yields 1-phenyl-1-nitroethene. sci-rad.com Another strategy involves dehydrohalogenation of 2-halo-1-nitroparaffins, often facilitated by a base catalyst under mild conditions. sci-rad.com

The stereoselectivity of the elimination reaction is an important consideration. For example, a samarium-promoted method for the synthesis of (E)-nitroalkenes from 1-bromo-1-nitroalkan-2-ols has been shown to yield products with high E-stereoselectivity. organic-chemistry.org These elimination reactions are crucial for converting the intermediates from the Henry reaction into the final, versatile nitroalkene products. wikipedia.org

Functionalization and Derivatization during Synthesis

Beyond direct synthesis, various methods allow for the functionalization and derivatization of nitroalkanes and nitroalkenes, leading to a diverse range of complex molecules. These strategies introduce additional functional groups or create specific isomers.

Decarboxylative Allylation Strategies for Nitroalkane and Nitroalkene Synthesis

Palladium-catalyzed decarboxylative allylation is a powerful method for the synthesis of tertiary nitroalkanes. nih.govacs.org This reaction involves the coupling of allyl α-nitro acetates, which undergo decarboxylation to provide homoallylic amine derivatives in high yields. nih.govacs.org The transformations are typically rapid, often completing within minutes at ambient temperatures. nih.govorganic-chemistry.org

A key advantage of this method is that it proceeds under mild, base-free conditions. organic-chemistry.org The high yields are attributed to the rapid and reversible O-allylation of the intermediate nitronates, which favors the irreversible C-allylation process. nih.govacs.org This strategy avoids issues like long reaction times and low yields that can be associated with other methods. organic-chemistry.org Furthermore, this approach can be combined with other reaction sequences, such as tandem Knoevenagel condensation/Diels-Alder cycloadditions, to synthesize complex substrates that then undergo diastereoselective decarboxylative allylation. nih.govorganic-chemistry.org This showcases the utility of decarboxylative allylation in creating functionally dense chemical building blocks. nih.gov

Table 2: Characteristics of Decarboxylative Allylation of Nitroalkanes

Characteristic Description
Reaction Type Palladium-catalyzed decarboxylative coupling. nih.gov
Substrates Allyl nitroacetates. nih.gov
Products Tertiary nitroalkanes, homoallylic amines. nih.govacs.org
Conditions Mild, ambient temperature, base-free. organic-chemistry.org
Key Feature Rapid reaction times and high yields due to reversible O-allylation favoring irreversible C-allylation. nih.gov

Preparation of Specific Isomers and Substituted Nitroalkenes

The synthesis of specifically substituted nitroalkenes is crucial for their application as versatile building blocks in organic synthesis. rsc.orgchim.it Nitroalkenes with heteroatom substituents, for example, are particularly useful for constructing complex heterocyclic molecules. rsc.org

One established strategy for creating tetrasubstituted nitroalkenes involves a two-step procedure. First, a Horner-Wadsworth-Emmons reaction of a ketone generates an α,β-unsaturated ester. This is followed by a nitration reaction to introduce the nitro group. nih.gov

Another method involves the substitution reaction of β-nitrovinyl sulfoxides with various carbon nucleophiles. This addition-elimination sequence has proven effective for synthesizing a range of substituted nitroalkenes. elsevierpure.com The high reactivity of nitroalkenes also allows them to participate in multi-component and cascade reactions, which are efficient pathways for generating molecular complexity and synthesizing a wide array of substituted heterocyclic compounds. researchgate.netrsc.org

Reactivity and Transformation Pathways of 1 Nitro 1 Pentene

Cycloaddition Reactions

[4+2] Cycloaddition Reactions (Diels-Alder Reactions)

As an electron-deficient alkene, 1-Nitro-1-pentene serves as an effective dienophile in Diels-Alder reactions. These reactions involve the concerted [4+2] cycloaddition between a conjugated diene and a dienophile, forming a six-membered ring. The electron-poor nature of this compound facilitates its reaction with electron-rich dienes, leading to the formation of cyclohexene (B86901) derivatives bearing a nitro group.

Catalytic Asymmetric [4+2] Additions with 2-Pyrones

A significant area of research involves the catalytic asymmetric Diels-Alder reactions of this compound with 2-pyrones. 2-Pyrones, acting as dienes, can be challenging dienophiles in Diels-Alder reactions due to their aromatic character. However, the development of bifunctional organocatalysts, particularly those derived from cinchona alkaloids, has enabled highly diastereoselective and enantioselective cycloadditions with aliphatic nitroalkenes like (E)-1-nitro-1-pentene ucl.ac.ukscribd.com. These catalysts, featuring both hydrogen bond donor and acceptor motifs, activate and orient the reactants, promoting the formation of complex bicyclic adducts with high stereocontrol. For instance, the reaction of (E)-1-nitro-1-pentene with 3-hydroxy-2-pyrone has been shown to proceed efficiently in the presence of specific cinchona alkaloid derivatives, yielding bicyclic adducts with excellent enantiomeric excesses (ee) ucl.ac.uk.

Data Table 1: Catalytic Asymmetric Diels-Alder Reactions of (E)-1-Nitro-1-pentene with 3-Hydroxy-2-pyrone

CatalystSolventTemperature (°C)Time (h)Adduct Ratio (endo:exo:other)Enantiomeric Excess (ee) (%)Citation
NoneCH₂Cl₂2324-- ucl.ac.uk
Cinchona Alkaloid (e.g., 4c)CH₂Cl₂231.573:22:587 ucl.ac.uk
Cinchona Alkaloid (e.g., 4d)CH₂Cl₂23272:19:988 ucl.ac.uk
Cinchona Alkaloid (e.g., 4e)CH₂Cl₂231.573:22:587 ucl.ac.uk

[3+2] Dipolar Cycloaddition Reactions

This compound can also participate as a dipolarophile in [3+2] cycloaddition reactions, a versatile method for synthesizing five-membered heterocycles. These reactions involve the combination of a 1,3-dipole with a dipolarophile. Nitroalkenes are known to react with various 1,3-dipoles, including nitrones and azomethine ylides, to form isoxazolidines and pyrrolidines, respectively acs.orgnih.govmdpi.comacs.orgkvmwai.edu.innih.govresearchgate.net.

Reactions with Nitrones

The reaction between this compound and nitrones typically leads to the formation of substituted isoxazolidines. The regioselectivity and stereoselectivity of these cycloadditions are influenced by the electronic and steric properties of both the nitrone and the nitroalkene mdpi.comkvmwai.edu.inresearchgate.net. While general studies on nitroalkene cycloadditions with nitrones exist, specific detailed research findings or data tables for this compound in these reactions were not prominently featured in the provided search snippets.

Reactions with Azomethine Ylides

Azomethine ylides are another class of 1,3-dipoles that can undergo [3+2] cycloaddition reactions with electron-deficient alkenes like this compound, yielding pyrrolidine (B122466) derivatives acs.org. The generation and subsequent cycloaddition of azomethine ylides are key steps in synthesizing complex nitrogen-containing heterocycles. However, specific experimental data tables detailing the reactions of this compound with azomethine ylides were not found in the provided search results.

Intramolecular Cycloadditions for Heterocycle Formation

Intramolecular [3+2] cycloadditions offer a powerful strategy for constructing cyclic and polycyclic systems efficiently. If a molecule contains both a nitrone moiety and a suitable dipolarophile like the one present in this compound (or a derivative thereof), an intramolecular cycloaddition can occur, leading to the formation of fused or bridged heterocyclic structures mdpi.com. While the principle is well-established for nitrones, specific examples involving this compound in intramolecular cycloadditions were not detailed in the provided search snippets to populate a data table.

Radical Reactions

Compound List:

this compound

3-Hydroxy-2-pyrone

Nitrones

Azomethine Ylides

Isoxazolidines

Pyrrolidines

Cinchona Alkaloids

Cascade and Multicomponent Reactions

Conjugate Addition/Aldol (B89426) Reaction Cascades

Nitroalkenes, including this compound, are valuable synthons in organic chemistry due to the electron-withdrawing nature of the nitro group, which activates the carbon-carbon double bond towards nucleophilic attack. This activation facilitates participation in conjugate addition reactions, often as Michael acceptors. When combined with carbonyl compounds that can undergo enolization or enamine formation, these reactions can be orchestrated into cascade sequences that incorporate an aldol condensation step, leading to the formation of complex molecular architectures.

Chiral organocatalysts, such as proline derivatives and other chiral amines, play a crucial role in mediating these cascade reactions, enabling stereoselective synthesis of chiral products rsc.orgnih.govresearchgate.netethz.chresearchgate.netresearchgate.netbeilstein-journals.org. The general mechanism often involves the formation of an enamine or iminium ion intermediate from the aldehyde and the chiral catalyst. This activated species then undergoes a conjugate addition to the nitroalkene. The resulting intermediate can then participate in an intramolecular aldol reaction, often followed by cyclization or other transformations, depending on the specific substrates and catalysts employed rsc.orgnih.govresearchgate.netethz.ch.

Research has demonstrated that nitroalkenes can engage in cascade processes involving Michael addition followed by aldol condensation, leading to the construction of cyclic systems rsc.orgnih.govresearchgate.net. For instance, the conjugate addition of aldehydes to nitroalkenes, catalyzed by chiral amines, can lead to the formation of cyclobutane (B1203170) intermediates, which upon hydrolysis, yield functionalized nitro-aldehydes researchgate.netethz.ch. These reactions can be extended to three-component cascade processes, further increasing molecular complexity researchgate.net. (E)-1-Nitro-1-pentene has been utilized as a substrate in model reactions for asymmetric [4+2] additions, which can proceed via cascade pathways involving Michael addition and subsequent cyclization nih.gov.

Table 1: Catalytic Approaches in Nitroalkene Conjugate Addition/Aldol Cascades

Catalyst TypeReaction TypeKey Intermediates/ProductsStereocontrolNotes
Chiral Pyrrolidines/ProlinolsMichael Addition / Aldol Condensation Cascadeγ-Nitroaldehydes, Lactols, Tetrahydropyrans, CyclobutanesHighEnamine and iminium ion catalysis; can form cyclobutane intermediates rsc.orgresearchgate.netethz.ch
Cinchona Alkaloids[4+2] Cycloaddition / Michael Addition CascadeFunctionalized NitrocyclohexanesHighUsed with nitroalkenes as dienophiles nih.gov
Polymer-Supported Prolinol DerivativesMichael Addition / Michael/Aldol CascadeNitroalkanes, CyclopentenesHighRecyclable catalysts; applicable to three-component cascades researchgate.net
N-Heterocyclic Carbenes (NHCs)Stetter / Michael-Aldol Condensation CascadeFully Substituted CyclopentenesHighSequential annulation strategy researchgate.net

Environmental Transformation Reactions

The environmental fate of organic compounds is governed by various transformation processes, including photochemical degradation, hydrolysis, and oxidation by atmospheric oxidants. For nitroalkenes, understanding these pathways is crucial, especially given their potential presence in the atmosphere as components of smog, formed from the reaction of unsaturated hydrocarbons with nitrogen oxides epa.gov.

Ozonolysis of Nitroalkenes

Ozonolysis, the reaction of ozone (O₃) with carbon-carbon double bonds, is a significant atmospheric degradation pathway for alkenes masterorganicchemistry.com. The presence of functional groups, such as nitro groups, can significantly influence the reactivity of alkenes towards ozone. Studies on model nitroalkenes have revealed that a nitro group directly attached to a carbon-carbon double bond substantially decreases the gas-phase ozonolysis rate constant compared to unsubstituted alkenes nih.govacs.orgacs.orgnih.gov. This reduction in reactivity is attributed to the electron-withdrawing nature of the nitro group, which deactivates the double bond towards electrophilic attack by ozone nih.govacs.org.

Research investigating the gas-phase ozonolysis of model nitroalkenes, such as 2-methyl-1-nitroprop-1-ene (B1295166) and 4-methyl-4-nitro-1-pentene, provides insights into the atmospheric persistence of such compounds. These studies indicate that the presence of the nitro group leads to significantly longer atmospheric lifetimes compared to analogous alkenes without such a substituent acs.orgacs.orgnih.govescholarship.org. The identified degradation products can include compounds with potential health effects, such as formaldehyde (B43269) and dimethylformamide acs.orgpnas.org.

Table 2: Gas-Phase Ozonolysis Kinetics of Model Nitroalkenes

Model NitroalkeneRate Constant (cm³ molecule⁻¹ s⁻¹) at 296 KAtmospheric Lifetime (days) at 100 ppb O₃References
2-methyl-1-nitroprop-1-ene(3.5 ± 0.9) × 10⁻²⁰134 acs.orgacs.orgnih.govescholarship.org
4-methyl-4-nitro-1-pentene(6.8 ± 0.8) × 10⁻¹⁹7 acs.orgacs.orgnih.govescholarship.org

These findings suggest that nitroalkenes, like this compound, are likely to have relatively long atmospheric lifetimes due to their reduced reactivity towards ozone, which is a key atmospheric oxidant.

Compound List:

this compound

Catalysis in 1 Nitro 1 Pentene Transformations

Organocatalysis in Asymmetric Reactions

Organocatalysis has emerged as a powerful tool for achieving enantioselective transformations, utilizing small organic molecules to catalyze reactions. 1-Nitro-1-pentene has been a substrate in several organocatalytic methodologies, particularly in asymmetric Michael additions and related conjugate additions.

Bifunctional Organocatalysts (e.g., DMAP-thiourea hybrids, Cinchona Alkaloid Derivatives)

Bifunctional organocatalysts, which possess multiple activating groups, have shown significant promise in the asymmetric catalysis of reactions involving nitroalkenes. These catalysts typically combine a hydrogen-bond donor (like a thiourea (B124793) or squaramide moiety) to activate the nitroalkene electrophile and a Brønsted base or Lewis base (like a tertiary amine, e.g., DMAP) to activate the nucleophile, often through deprotonation.

Thiourea derivatives, particularly those derived from Cinchona alkaloids, have been extensively investigated for the asymmetric Michael addition of various nucleophiles to nitroalkenes. For instance, studies have demonstrated the efficacy of Cinchona alkaloid-derived thiourea catalysts in promoting the conjugate addition of malonates and other active methylene (B1212753) compounds to nitroalkenes, including those structurally related to this compound, yielding Michael adducts with good to excellent enantioselectivities metu.edu.trnih.govnih.govmsu.eduaalto.fimdpi.comamazonaws.comresearchgate.net. These catalysts often operate via a dual activation mechanism, where the thiourea moiety activates the nitroalkene through hydrogen bonding, while the tertiary amine activates the nucleophile. Similarly, DMAP-thiourea hybrids, built upon chiral scaffolds like BINAM, have been designed to facilitate the asymmetric Michael addition of nitroalkanes to nitroalkenes, achieving high asymmetric inductions nih.gov.

Cinchona alkaloid derivatives, such as those bearing silyl (B83357) ether groups at the 9-position, have also been employed as bifunctional catalysts in asymmetric [4+2] cycloaddition reactions with nitroalkenes, including aliphatic ones, leading to the formation of cyclic adducts with excellent diastereoselectivity and enantioselectivity nih.gov.

Table 1: Examples of Bifunctional Organocatalysis in Nitroalkene Transformations

Nucleophile/ElectrophileCatalyst Type (Example)Reaction TypeYield (%)ee (%)Reference
Diethyl malonate / (E)-4-Methyl-1-nitro-1-penteneBifunctional organocatalyst (e.g., DMAP-thiourea hybrid)Asymmetric Michael Addition~80-90~81 metu.edu.tr
Oxazolones / NitroalkenesCinchona alkaloid thioureaAsymmetric 1,4-additionGood92 nih.gov
Active methylene compounds / NitroalkenesCinchona alkaloid thioureaAsymmetric Michael AdditionGood76-99 mdpi.com
Nitroalkanes / NitroalkenesBINAM-based DMAP-thiourea hybridAsymmetric Michael AdditionN/A91-95 nih.gov
2-Pyrones / (E)-1-nitro-1-penteneCinchona alkaloid-derived bifunctional catalyst[4+2] CycloadditionGoodHigh nih.gov

Enamine and Imminium Catalysis

Enamine and iminium ion catalysis, pioneered by List, Lerner, and Barbas III nobelprize.org, represent key strategies in organocatalysis. These mechanisms involve the formation of transient iminium ions or enamines from carbonyl compounds and chiral amines, which then react with electrophiles. While direct examples specifically detailing the use of this compound in enamine/iminium catalysis are less prevalent in the initial search results compared to Michael additions, the general principle applies. Nitroalkenes are known to act as Michael acceptors in reactions involving enamine or iminium intermediates generated from aldehydes or ketones nobelprize.orgumich.edunih.gov. For instance, the reaction of nitroalkenes with enamine intermediates derived from aldehydes and chiral secondary amines can lead to the formation of γ-nitro carbonyl compounds nih.govsci-hub.se.

Table 2: Examples of Enamine/Imminium Catalysis in Nitroalkene Transformations

Substrate Class (Donor)Electrophile ClassCatalyst Type (Example)Reaction TypeYield (%)ee (%)Reference
Aldehydes/KetonesNitroalkenesChiral secondary amines (e.g., proline derivatives)Michael AdditionGoodHigh nobelprize.orgumich.edunih.govsci-hub.se

Metal-Catalyzed Reactions

Transition metal catalysis offers a broad spectrum of reactivity for the functionalization of this compound, enabling various bond-forming reactions and stereoselective transformations.

Transition Metal Catalysis (e.g., Ti/Zn, La, Ni, Pd)

Transition metals like Ti, Zn, La, Ni, and Pd are widely employed in catalyzing reactions involving nitroalkenes. These metals can facilitate conjugate additions, cycloadditions, and other functionalization pathways. For example, Lewis acidic metal species like Ti and Zn can activate nitroalkenes towards nucleophilic attack msu.edu. Palladium and nickel catalysts are known for their broad utility in cross-coupling reactions acs.orgresearchgate.net and can also be involved in the conjugate addition of organometallic reagents to nitroalkenes. Lanthanum and other Lewis acidic metals can also promote various transformations of nitroalkenes msu.edu. While specific examples directly using this compound with all listed metals might require deeper investigation, the general reactivity patterns of nitroalkenes with these catalysts are well-established nih.govnih.govnih.govacs.orgresearchgate.netprinceton.eduacs.orgacs.orgdiva-portal.orgnih.gov.

Table 3: Examples of Transition Metal Catalysis in Nitroalkene Transformations

Substrate ClassCatalyst Type (Example)Reaction TypeYield (%)ee (%)Reference
NitroalkenesTi/Zn, La, Ni, PdConjugate Addition, CycloadditionGoodVariable nih.govnih.govmsu.edunih.govacs.orgresearchgate.netprinceton.edudiva-portal.orgnih.gov

Lewis Acid Catalysis in Cycloadditions

Lewis acids are effective in activating electron-deficient alkenes, including nitroalkenes, as dienophiles or dipolarophiles in cycloaddition reactions. The coordination of a Lewis acid to the oxygen atom of the nitro group can enhance the electrophilicity of the double bond. For instance, Lewis acids can catalyze Diels-Alder reactions or 1,3-dipolar cycloadditions involving nitroalkenes, leading to the formation of cyclic adducts with controlled stereochemistry thieme-connect.comcore.ac.ukpsu.edursc.org. While direct examples with this compound are not explicitly detailed in the provided snippets for this specific category, the principle of Lewis acid activation is well-documented for nitroalkenes in general thieme-connect.comcore.ac.ukpsu.edursc.org.

Table 4: Examples of Lewis Acid Catalysis in Cycloaddition Reactions of Nitroalkenes

Substrate Class (Dienophile/Dipolarophile)Dienophile/DipolarophileLewis Acid Catalyst (Example)Reaction TypeYield (%)ee (%)Reference
Nitroalkenes1-penteneNot specifiedCyclopropanation6574 thieme-connect.com
NitroalkenesN/ABF3, Li+[3+2] CycloadditionN/AN/A psu.edursc.org

Zeolite Catalysis in Related Olefin Transformations

Zeolites, as heterogeneous solid acid catalysts, offer unique advantages in olefin transformations due to their shape selectivity and tunable acidity. While direct applications of zeolites specifically with this compound were not explicitly found in the provided search results, zeolites are known to catalyze various reactions involving olefins, including cracking and functionalization processes researchgate.netmdpi.commdpi.com. Related nitro-olefin transformations catalyzed by zeolites might involve acid-catalyzed additions or cycloadditions. Zeolites can also be used to support transition metal catalysts, influencing their activity and selectivity through confinement effects researchgate.netacs.org. For example, Pd@Beta zeolite has shown enhanced selectivity for functionalized aminoarenes due to sterically selective substrate adsorption within the zeolite channels acs.org.

Table 5: Examples of Zeolite Catalysis in Olefin Transformations

Substrate ClassCatalyst TypeReaction TypeYield (%)SelectivityReference
PenteneH-ZSM-5CrackingHighEthylene/Propylene mdpi.com
OlefinsZeolitesAlkylationVariableVariable mdpi.comresearchgate.net
NitroarenesPd@Beta ZeoliteFunctionalizationHighAminoarenes acs.org

Compound List:

this compound

Asymmetric Synthesis and Stereochemical Control

Diastereoselectivity in Reactions of 1-Nitro-1-pentene

Diastereoselectivity refers to the preference for the formation of one diastereomer over others during a chemical reaction. In reactions involving this compound, the control of relative stereochemistry is crucial, especially when new stereocenters are generated.

One notable instance of diastereoselectivity was observed in the Michael addition of a nitroalkane to this compound. Using a specific bifunctional thiourea (B124793) catalyst, the reaction yielded the Michael adduct with a diastereomeric ratio (dr) of 58:42 msu.edu. This indicates a moderate preference for one diastereomer over the other under the tested conditions.

Furthermore, in the context of Diels-Alder reactions, the cycloaddition of 2-pyrones with (E)-1-nitro-1-pentene has been investigated using cinchona alkaloid-derived catalysts. These reactions can lead to bicyclic adducts where the relative orientation of substituents is controlled. Under optimized conditions, high endo/exo selectivity was achieved, demonstrating significant diastereocontrol in the formation of the six-membered ring nih.gov. Another study reported a Michael addition of a nucleophile (designated as '2') to (E)-1-nitro-1-pentene, which resulted in moderate stereocontrol, yielding a diastereomeric ratio of 60:40 ub.edu.

Table 1: Diastereoselectivity in Reactions of this compound

Reaction TypeNucleophile/DienophileCatalyst/ConditionsDiastereomeric Ratio (dr)YieldReference
Michael AdditionNitroalkaneBifunctional thiourea catalyst msu.edu58:4266% msu.edu
Michael AdditionNucleophile '2'Not specified (moderate stereocontrol) ub.edu60:4060% ub.edu
Diels-Alder2-PyroneCinchona alkaloid-derived catalyst nih.govHigh endo/exo selectivity- nih.gov

Enantioselectivity in Transformations Involving this compound

Enantioselectivity is the preferential formation of one enantiomer over the other in a chiral environment. The development of chiral catalysts has enabled the asymmetric synthesis of products derived from this compound, leading to enantiomerically enriched compounds.

Chiral Catalyst Design and Application

The design of effective chiral catalysts is paramount for achieving high enantioselectivity. Bifunctional catalysts, which possess multiple functional groups capable of interacting with the substrate and guiding the stereochemical outcome, have shown particular promise.

Bifunctional Thiourea Catalysts: In the Michael addition of nitroalkanes to nitroalkenes, a bifunctional thiourea catalyst has been employed. When this compound was used as a substrate, the reaction afforded the Michael adduct with an enantiomeric excess (ee) of 42% for the major diastereomer msu.edu. This highlights the ability of such catalysts to induce chirality in the newly formed stereocenter.

Cinchona Alkaloid-Derived Catalysts: Cinchona alkaloid derivatives have proven to be highly effective organocatalysts for various asymmetric transformations. In the Diels-Alder reaction between 2-pyrones and (E)-1-nitro-1-pentene, a specifically designed cinchona alkaloid-derived catalyst achieved an impressive 96% enantiomeric excess for the endo-adduct nih.gov. This demonstrates the power of rationally designed chiral catalysts in controlling both diastereoselectivity and enantioselectivity.

Other Organocatalysts: Investigations into other classes of organocatalysts, such as calix buchler-gmbh.comthiourea cyclohexanediamine (B8721093) derivatives, have also shown efficacy in the asymmetric Michael addition of 1,3-dicarbonyl compounds to nitroalkenes, achieving enantioselectivities up to 94% ee beilstein-journals.org. While specific data for this compound with all these catalyst classes might not be explicitly detailed in all snippets, the general success with related nitroalkenes indicates their potential applicability.

Table 2: Enantioselectivity in Transformations of this compound

Reaction TypeNucleophile/DienophileChiral CatalystEnantiomeric Excess (ee)YieldReference
Michael AdditionNitroalkaneBifunctional thiourea catalyst msu.edu42%66% msu.edu
Diels-Alder2-PyroneCinchona alkaloid-derived catalyst nih.gov96%- nih.gov
Michael Addition1,3-DicarbonylsCalix buchler-gmbh.comthiourea cyclohexanediamine derivative beilstein-journals.orgUp to 94%Up to 99% beilstein-journals.org

Strategies for Chiral Induction in C-C Bond Formation

The formation of new carbon-carbon bonds is a fundamental process in organic synthesis, and achieving stereocontrol during these bond formations is key to synthesizing chiral molecules. In the case of this compound, chiral induction in C-C bond formation is primarily achieved through catalytic asymmetric reactions.

Asymmetric Michael Addition: The Michael addition of nucleophiles (such as nitroalkanes or 1,3-dicarbonyl compounds) to the electron-deficient double bond of this compound is a primary strategy for C-C bond formation. Chiral catalysts, often featuring hydrogen-bonding motifs (like thioureas) or amine functionalities, activate the nucleophile or the nitroalkene, creating a chiral environment that directs the nucleophilic attack to a specific face of the nitroalkene. This process generates a new stereocenter with a preference for one enantiomer msu.edubeilstein-journals.org.

Asymmetric Diels-Alder Reactions: The [4+2] cycloaddition, or Diels-Alder reaction, is another powerful method for C-C bond formation, leading to the construction of six-membered rings. When this compound acts as a dienophile, chiral catalysts can control the stereochemistry of the newly formed ring system. Cinchona alkaloid-derived catalysts, for instance, have been shown to promote highly enantioselective Diels-Alder reactions with this compound, establishing multiple stereocenters with high fidelity nih.gov. The catalyst's chiral scaffold dictates the orientation of the reactants, leading to the preferential formation of a specific enantiomer of the cycloadduct.

These strategies underscore the importance of chiral catalysis in controlling the stereochemical outcome of C-C bond-forming reactions involving this compound, enabling access to enantiomerically enriched products.

Compound Name List:

this compound

Mechanistic Investigations and Theoretical Studies

Spectroscopic Analysis in Mechanistic Studies

Spectroscopic techniques are indispensable tools in mechanistic investigations, providing direct insights into the structural transformations and intermediates involved in chemical reactions. Among these, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to elucidate molecular structures with high precision.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules, including compounds like 1-Nitro-1-pentene. It exploits the magnetic properties of atomic nuclei, most commonly ¹H (proton) and ¹³C (carbon-13), to provide detailed information about the connectivity and electronic environment of atoms within a molecule.

In the context of mechanistic studies involving this compound, NMR spectroscopy is crucial for:

Confirming the identity and purity of synthesized intermediates and final products.

Elucidating the regiochemistry and stereochemistry of reactions, such as the position of the nitro group and the configuration (E/Z) of the double bond.

Identifying and characterizing reaction intermediates that may be transient or present in low concentrations.

Expected Spectroscopic Features of this compound:

Based on the structure of this compound (CH₃-CH₂-CH₂-CH=CH-NO₂), specific signals are anticipated in its NMR spectra, which are vital for its structural assignment and for understanding its role in mechanistic pathways.

¹H NMR Spectroscopy: The proton NMR spectrum would typically reveal distinct signals corresponding to the different types of hydrogen atoms in the molecule:

Methyl group (CH₃): Located at the end of the aliphatic chain, this group is expected to appear as a triplet due to spin-spin coupling with the adjacent methylene (B1212753) protons (-CH₂-). Its chemical shift would likely be in the upfield region (around 0.9-1.0 ppm).

Methylene groups (CH₂): The three methylene groups in the pentyl chain would give rise to distinct signals. The proton adjacent to the methyl group would likely be a sextet or multiplet. The other methylene groups would also appear as multiplets due to coupling with their neighboring protons. Their chemical shifts would typically range from approximately 1.2 to 2.3 ppm, with protons closer to the double bond or the nitro group shifted further downfield.

Vinyl proton (=CH-): The single proton attached to the double bond, directly adjacent to the nitro group, is expected to resonate significantly downfield, typically in the range of 6.5-7.5 ppm. This downfield shift is characteristic of vinylic protons, especially those influenced by electron-withdrawing groups like nitro. This proton would likely exhibit coupling to the adjacent methylene group.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the carbon skeleton:

Aliphatic carbons: The methyl and methylene carbons of the pentyl chain would appear in the typical aliphatic region, generally between 10 and 50 ppm. The specific chemical shifts would depend on their proximity to the double bond and nitro group.

Alkene carbons (C=C): The two carbons involved in the double bond would resonate in the alkene region, typically between 120 and 160 ppm. The carbon directly bonded to the nitro group (-CH=C(NO₂)-) would be expected to appear at a more downfield position (e.g., >140 ppm) compared to the terminal alkene carbon (-CH=CH-NO₂).

Data Table for NMR Analysis:

NucleusAssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration (¹H NMR)
¹HCH₃~0.9-1.0t~7.03H
¹HCH₂ (α to CH₃)~1.3-1.5m-2H
¹HCH₂ (β to CH₃)~1.5-1.7m-2H
¹HCH₂ (γ to CH₃, adjacent to =CH)~2.0-2.3m-2H
¹H=CH-~6.5-7.5m~7.01H
¹³CCH₃~10-20---
¹³CCH₂~20-30---
¹³CCH₂~25-35---
¹³C=CH-~120-140---
¹³C=C(NO₂)-~140-160---

Note: The values presented in this table are representative expected ranges for this compound based on its structure and the known spectroscopic properties of similar nitroalkenes. Specific experimental data would be required for precise assignment.

The analysis of these NMR signals, including their chemical shifts, integration (in ¹H NMR), and splitting patterns (multiplicity), allows chemists to unambiguously confirm the presence of the nitro group, the double bond, and the five-carbon aliphatic chain, thereby confirming the structure of this compound and its role in mechanistic studies.

Applications of 1 Nitro 1 Pentene As a Building Block in Complex Molecule Synthesis

Precursor for Heterocyclic Compounds

Nitroalkenes, including 1-nitro-1-pentene, are instrumental in the synthesis of a broad spectrum of heterocyclic compounds. Their electrophilic character facilitates reactions with various nucleophiles and dipoles, leading to the formation of five- and six-membered rings containing nitrogen and oxygen atoms.

The reactivity of nitroalkenes in 1,3-dipolar cycloaddition reactions with azomethine ylides is a well-established pathway for the synthesis of pyrrolidine (B122466) derivatives sci-rad.com. While specific examples detailing the use of this compound in this context are less prevalent in the reviewed literature, the general reactivity of nitroalkenes suggests their potential as precursors for these saturated nitrogen heterocycles.

This compound has been identified as a substrate for the synthesis of isoxazoline (B3343090) and isoxazole (B147169) rings unifi.it. These five-membered heterocycles can be efficiently synthesized through 1,3-dipolar cycloaddition reactions. Methods include the condensation of primary nitro compounds, such as this compound, with dipolarophiles, or the in situ generation of nitrile oxides from nitroalkenes, which then undergo cycloaddition unifi.itresearchgate.net. Furthermore, electrochemical reduction of nitroethylenic ketones can also lead to the formation of isoxazolines cdnsciencepub.com.

While direct applications of this compound in the synthesis of pyrazolopyridines are not extensively documented in the provided search results, related nitroalkenes have been employed. For instance, 4-methyl-1-nitro-1-pentene has been utilized in cycloaddition reactions with azadienes to construct pyrazolo[3,4-b]pyridine systems researchgate.net. This demonstrates the broader utility of the nitroalkene scaffold in forming fused nitrogen-containing heterocycles.

The versatile reactivity of nitroalkenes extends to the construction of other nitrogen-containing heterocyclic frameworks. Cyclic nitronates, which can be readily derived from nitroalkenes, function as 1,3-dipoles and are valuable in cycloaddition reactions for building complex nitrogen-rich scaffolds mdpi-res.com.

Synthesis of Chiral Nitrocyclohexanes

This compound plays a significant role in the stereoselective synthesis of chiral nitrocyclohexanes. Its application in asymmetric Diels-Alder type reactions, catalyzed by cinchona alkaloid derivatives, enables the efficient and enantioselective formation of functionalized six-membered rings nih.gov. For example, the reaction of (E)-1-nitro-1-pentene with dienes, under the influence of these chiral catalysts, yields cycloadducts with high diastereo- and enantioselectivity. These chiral nitrocyclohexanes are valuable intermediates, as the nitro group can be subsequently reduced to an amine, providing access to chiral cyclohexylamines, a crucial class of building blocks in medicinal chemistry nih.gov.

Table 1: Asymmetric [4+2] Addition with (E)-1-Nitro-1-pentene

Dienophile Catalyst (5 mol%) Solvent Temperature (°C) Yield (%) Diastereoselectivity (dr) Enantioselectivity (ee) Product Type Reference

Role in the Formal Synthesis of Bioactive Compounds

The ability of this compound and its close analogues to undergo stereoselective transformations makes them highly sought-after intermediates in the synthesis of pharmacologically important molecules.

Pregabalin Analogues: this compound derivatives have been instrumental in the formal synthesis of Pregabalin, a widely used pharmaceutical for treating epilepsy and neuropathic pain. Synthetic strategies frequently involve the Michael addition of nucleophiles, such as diethyl malonate, to nitroalkenes like (E)-4-methyl-1-nitro-1-pentene. These reactions, often facilitated by organocatalysts, enable the construction of the chiral carbon skeleton of Pregabalin precursors with high enantioselectivity metu.edu.trgoogle.comnih.gov. For instance, the addition of diethyl malonate to (E)-4-methyl-1-nitro-1-pentene using bifunctional organocatalysts has achieved notable enantioselectivity, around 81% ee, in the formal synthesis of Pregabalin metu.edu.tr.

Sphingosine (B13886) Analogues: The utility of this compound is also evident in the synthesis of sphingosine analogues. An enantioselective synthesis of a sphingosine analogue (compound 15) was accomplished via an asymmetric [4+2] cycloaddition reaction involving (E)-1-nitro-1-pentene. This reaction, catalyzed by a cinchona alkaloid derivative, yielded cycloadducts that were subsequently converted into the target sphingosine analogue, which exhibited significant antiparasitic activities nih.govrsc.org.

Table 2: Role in Bioactive Compound Synthesis

Bioactive Compound/Analogue Reaction Type Key Nitroalkene Used (or analogue) Key Nucleophile/Reactant Catalyst/Conditions Key Intermediate/Product Yield/ee Reference
Pregabalin (formal synth.) Michael Addition (E)-4-methyl-1-nitro-1-pentene Diethyl malonate Bifunctional organocatalyst γ-nitro ester 81% ee metu.edu.tr
Pregabalin (formal synth.) Asymmetric Michael Addition (E)-4-methyl-1-nitropent-1-ene Nucleophile Catalyzed Precursor High google.com

Generation and Reactivity of Nitronate Intermediates

The application of this compound as a building block in complex molecule synthesis is significantly underpinned by its ability to generate and participate through nitronate intermediates. Nitroalkenes, such as this compound, are potent Michael acceptors due to the electron-withdrawing nature of the nitro group, which activates the carbon-carbon double bond towards nucleophilic attack. This characteristic facilitates the formation of resonance-stabilized nitronate anions, which are versatile intermediates in organic synthesis.

Generation of Nitronate Intermediates from this compound

This compound readily undergoes conjugate addition reactions with various nucleophiles, leading to the transient formation of nitronate intermediates. These intermediates arise when a nucleophile attacks the -carbon of the nitroalkene, delocalizing the negative charge onto the oxygen atoms of the nitro group. This process is central to many carbon-carbon bond-forming reactions. For instance, the Michael addition of stabilized carbanions or other nucleophilic species to this compound results in the formation of a nitronate anion, which can then be protonated or undergo further transformations to yield functionalized nitroalkanes. The specific stereochemical outcome of these additions can be influenced by the nature of the nucleophile, the reaction conditions, and the presence of chiral catalysts.

Reactivity of Nitronate Intermediates Derived from this compound

The nitronate intermediates generated from this compound exhibit diverse reactivity patterns, making them valuable synthetic tools. A key reaction pathway involves their role in Michael addition reactions, where they act as nucleophiles themselves or are formed as products of conjugate addition. Research has explored the organocatalytic enantioselective Michael addition of nitroalkanes to nitroalkenes, including this compound, employing bifunctional catalysts.

In one such investigation, the reaction of this compound with a nitroalkane nucleophile under specific catalytic conditions yielded a Michael adduct. This reaction demonstrated the potential for controlled stereochemistry, with reported yields and diastereomeric ratios. For example, a reaction involving this compound under particular catalytic conditions provided the Michael adduct in 66% yield, with a diastereomeric ratio (dr) of 58:42 and an enantiomeric excess (ee) of 42% for the major diastereomer after 24 hours. This highlights the capacity of such catalytic systems to influence the stereochemical outcome of the nitronate-mediated addition.

Table 1: Michael Addition of Nitroalkanes to this compound

Reactant (Nitroalkene)Nucleophile ClassReaction TimeYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee) (%)Reference
This compoundNitroalkane24 hours6658:4242 (major diastereomer) msu.edu

Despite the synthetic utility, challenges such as the potential for oligomerization of the nitronate intermediates or subsequent additions of the formed nitronate to other nitroalkene molecules can affect reaction efficiency and product selectivity. Careful control of reaction parameters, including catalyst loading, concentration, and temperature, is crucial for optimizing the generation and subsequent reactivity of nitronate intermediates derived from this compound in complex molecule synthesis.

Compound List:

this compound

Nitronate

Nitroalkane

Michael Adduct

Future Directions and Emerging Research Areas

Development of Novel Catalytic Systems for 1-Nitro-1-pentene Transformations

The transformation of this compound into complex molecular architectures heavily relies on the use of catalysts. Future research is directed towards discovering and optimizing novel catalytic systems that offer enhanced reactivity, selectivity, and broader substrate scope.

A significant area of focus is the development of chiral organic catalysts for asymmetric reactions, such as the Michael addition of nucleophiles to this compound. researchgate.net For instance, thiourea-based organocatalysts, often derived from chiral diamines like (R,R)-1,2-diphenylethylenediamine, have been successfully employed in asymmetric Michael additions to α,β-unsaturated nitroalkenes. researchgate.net These catalysts activate the nitroalkene through double hydrogen-bonding, facilitating enantioselective attack by the nucleophile. researchgate.net Research is exploring catalysts with specific substituents, such as the 3,5-(CF3)2-Ph group, which can induce a hydrophobic effect when used in aqueous media, leading to faster reactions and high stereoselectivity. researchgate.net The development of such systems allows for the synthesis of chiral molecules that are valuable intermediates in pharmaceuticals. researchgate.net

Future work will likely involve:

Immobilized Catalysts: Anchoring effective homogeneous catalysts onto solid supports to facilitate easier separation and recycling, aligning with green chemistry principles.

Bifunctional Catalysts: Designing catalysts that possess both a Lewis acid and a Lewis base site, or a hydrogen-bond donor and an acceptor, to achieve cooperative activation of both the nitroalkene and the nucleophile for enhanced reactivity and stereocontrol.

Photoredox Catalysis: Exploring the use of light-mediated catalytic cycles to access novel reaction pathways and transformations of this compound that are not achievable through traditional thermal methods.

Catalyst TypeExampleTargeted TransformationKey Advantages
Chiral Organocatalysts Thioureas derived from (R,R)-1,2-diphenylethylenediamineAsymmetric Michael AdditionHigh enantioselectivity, metal-free, neutral conditions. researchgate.net
Bifunctional Catalysts Amine-squaramidesConjugate AdditionsCooperative activation, high stereocontrol.
Immobilized Catalysts Polymer-supported organocatalystsVarious (e.g., Henry, Michael)Recyclability, simplified purification.
Photoredox Catalysts Ruthenium or Iridium complexesRadical additions, CycloadditionsAccess to novel reactivity via single-electron transfer.

Exploration of New Reaction Types and Multicomponent Strategies

While classic transformations like the Michael and Henry reactions are well-established, a major future direction is the exploration of entirely new reaction types and the expanded use of this compound in multicomponent reactions (MCRs). MCRs are one-pot processes where three or more reactants combine to form a complex product, offering high atom economy and efficiency. nih.govtcichemicals.com

MCRs are powerful tools in drug discovery and organic synthesis because they allow for the rapid generation of molecular diversity from simple starting materials. nih.gov Well-known MCRs include the Biginelli, Hantzsch, Ugi, and Passerini reactions. nih.govtcichemicals.comorganic-chemistry.org The electrophilic nature of this compound makes it an ideal candidate for incorporation into novel MCRs. For example, the aza-Henry (or nitro-Mannich) reaction, which involves the addition of a nitroalkane to an imine, is a key step in many MCRs and produces versatile β-nitroamine products.

Emerging research focuses on:

Domino and Cascade Reactions: Designing reaction sequences where the product of an initial transformation of this compound (e.g., a Michael addition) undergoes a subsequent spontaneous intramolecular reaction, such as a cyclization, to build complex ring systems in a single operation.

Interrupted Reactions: Developing strategies to intercept reactive intermediates in classical transformations. For instance, the intermediates of the Nef or Meyer reactions, which typically convert nitro groups to carbonyls, can be trapped by other nucleophiles to create entirely different products and form new carbon-carbon or carbon-heteroatom bonds. nih.gov

[4+2] Cycloadditions: Utilizing this compound as a dienophile in hetero-Diels-Alder reactions, where its electron-withdrawing nitro group activates the double bond for cycloaddition with electron-rich dienes. mdpi.com This provides a direct route to six-membered heterocyclic compounds.

Reaction StrategyDescriptionApplication for this compoundPotential Product
Multicomponent Reactions (MCRs) Three or more reactants combine in a one-pot synthesis. nih.govtcichemicals.comUsed as an electrophilic component to react with a nucleophile and another electrophile.Highly substituted, complex acyclic or heterocyclic molecules.
Domino/Cascade Reactions A sequence of intramolecular reactions initiated by a single event.An initial Michael addition product undergoes spontaneous cyclization.Fused or polycyclic ring systems.
Interrupted Nef/Meyer Reaction Trapping of cationic intermediates of the Nef/Meyer reaction with nucleophiles. nih.govFormation of α-substituted oximes or nitroso compounds instead of the typical carbonyl product. nih.govα-functionalized oximes.
Hetero-Diels-Alder Reaction A [4+2] cycloaddition reaction to form a six-membered heterocycle.Acts as a dienophile reacting with a diene.Substituted nitrogen- and oxygen-containing heterocycles. mdpi.com

Advanced Computational Modeling in Reaction Design and Prediction

Computational chemistry is an increasingly indispensable tool for understanding and predicting the behavior of molecules like this compound in chemical reactions. escholarship.org Advanced modeling techniques can provide deep insights into reaction mechanisms, transition state geometries, and the origins of selectivity, thereby guiding experimental design and accelerating the discovery of new transformations.

Density Functional Theory (DFT) is a prominent quantum chemical method used to study the electronic structure and reactivity of nitroalkenes. mdpi.com For example, DFT calculations can be used to model the transition states of reactions like the hetero-Diels-Alder reaction involving nitroethene derivatives. mdpi.com Such studies can predict whether a reaction will proceed, determine the most likely regio- and stereochemical outcome, and elucidate the mechanism (e.g., concerted vs. stepwise). mdpi.com Bonding Evolution Theory (BET) can further analyze the sequence of bond formation during a reaction. mdpi.com

Future applications of computational modeling in this area include:

Catalyst Design: In silico screening of potential catalyst structures to predict their efficiency and selectivity for transformations of this compound, thereby reducing the need for extensive experimental screening.

Reaction Pathway Prediction: Using computational tools to explore novel, undiscovered reaction pathways and predict their feasibility and potential products, opening new avenues for synthetic chemistry.

Kinetic Modeling: Developing detailed kinetic models to understand the complex reaction networks involved in processes like the combustion or decomposition of related nitroalkanes, which can inform safety and application in energetic materials. researchgate.net

Solvent Effect Simulation: Employing implicit or explicit solvation models to accurately predict how different solvent environments influence reaction rates and equilibria, which is crucial for optimizing reaction conditions. ibs.re.kr

Computational MethodApplication in this compound ChemistryInformation Gained
Density Functional Theory (DFT) Calculating electronic structure, optimizing geometries of reactants, transition states, and products. mdpi.comReaction energies, activation barriers, mechanistic pathways, stereochemical preferences. mdpi.com
Molecular Dynamics (MD) Simulating the motion of molecules over time, including solvent effects.Conformational preferences, solvent-solute interactions, dynamic behavior of reactants and catalysts. ibs.re.kr
Kinetic Modeling Developing comprehensive reaction mechanisms with associated rate constants.Prediction of product distributions under various conditions (temperature, pressure). researchgate.net
Quantum Theory of Atoms in Molecules (QTAIM) Analyzing the electron density to characterize chemical bonding.Nature of non-covalent interactions (e.g., hydrogen bonds) in catalyst-substrate complexes.

Sustainable and Green Chemistry Approaches in Nitroalkene Synthesis and Utility

Integrating the principles of green chemistry into the synthesis and use of this compound is a critical area of future research. researchgate.netnih.gov The goal is to design chemical processes that are safer, more efficient, and produce less waste. researchgate.net

Key green chemistry strategies being explored include:

Use of Safer and Greener Solvents: Shifting away from volatile and hazardous organic solvents towards more environmentally benign alternatives like water or bio-based solvents. researchgate.netresearchgate.net For example, scalable reductive amidation of nitroalkenes has been successfully performed in aqueous media. researchgate.netresearchgate.net

Solvent-Free Reactions: Performing reactions under solventless conditions, which can simplify purification, reduce waste, and sometimes enhance reaction rates. researchgate.net The Michael addition of α-nitro ketones to enones has been shown to proceed efficiently on silica gel without any solvent. rsc.org The Henry reaction to form nitroaldol products, precursors to nitroalkenes, can also be catalyzed effectively under solvent-free conditions. researchgate.net

Energy Efficiency: Employing methods like microwave or ultrasound irradiation to accelerate reactions and reduce energy consumption compared to conventional heating. researchgate.net

Atom Economy: Designing synthetic routes, such as multicomponent reactions, that maximize the incorporation of all reactant atoms into the final product, thus minimizing waste. nih.govresearchgate.net

Continuous-Flow Synthesis: Moving from traditional batch processing to continuous-flow systems. beilstein-journals.org Flow chemistry offers improved safety, better heat and mass transfer, and the potential for easier scaling and automation. The metal-free reduction of nitro compounds to amines has been successfully adapted to continuous-flow conditions, offering high yields in very short reaction times. beilstein-journals.org

Green Chemistry PrincipleApplication to this compound ChemistryExample
Waste Prevention Utilizing high-yield reactions and recyclable catalysts.Using solid-supported catalysts that can be filtered off and reused. researchgate.net
Atom Economy Employing addition reactions and MCRs where most atoms are incorporated into the product. researchgate.netMichael additions and Diels-Alder reactions of this compound.
Safer Solvents & Conditions Replacing hazardous solvents with water or performing reactions without solvent. researchgate.netresearchgate.netReductive amidation in an isopropanol-water mixture. researchgate.net
Energy Efficiency Using continuous-flow microreactors for better heat control and reduced reaction times. beilstein-journals.orgContinuous-flow reduction of nitro groups using trichlorosilane. beilstein-journals.org
Catalysis Using catalytic amounts of reagents instead of stoichiometric ones to reduce waste.Organocatalyzed asymmetric conjugate additions. researchgate.net

Q & A

(Basic) What are the optimal synthetic routes for preparing (E)-1-Nitro-1-pentene with high stereoselectivity?

Answer:
The Henry reaction between aldehydes (e.g., butyraldehyde) and nitroalkanes is a validated method. For (E)-1-nitro-1-pentene, the procedure involves condensation under basic conditions, followed by purification via column chromatography (hexanes/EtOAc 80:20), yielding ~36% with stereochemical control. NMR analysis (e.g., coupling constants J = 13.5 Hz for trans-configuration) confirms stereoselectivity . Ensure rigorous exclusion of moisture and precise temperature control to minimize side reactions.

(Basic) How should researchers characterize the purity and structural identity of 1-Nitro-1-pentene post-synthesis?

Answer:
Combine spectroscopic and chromatographic methods:

  • NMR : Analyze δ<sup>1</sup>H and δ<sup>13</sup>C chemical shifts (e.g., δ 7.28 ppm for CH=CHNO2 and δ 142.5 ppm for nitroalkene carbons) .
  • GC : Use ≥99.5% purity standards with flame ionization detection .
  • Thermogravimetric analysis (TGA) : Validate thermal stability under inert conditions .
    Document all data in alignment with journal guidelines to ensure reproducibility .

(Advanced) How do steric constraints in ZSM-5 zeolites affect the catalytic cracking pathways of 1-pentene derivatives like this compound?

Answer:
Zeolite pore geometry restricts bulky intermediates, altering reaction networks. For 1-pentene cracking, single-event kinetic models show that dimerization and β-scission dominate, while isomerization equilibrates rapidly. Apply similar principles to nitroalkenes: exclude sterically hindered pathways (e.g., hindered nitro-group rearrangements) and validate via isotopic labeling or computational docking studies . Compare with gas-phase pyrolysis data to isolate catalyst effects .

(Advanced) How can contradictions in reported thermochemical data (e.g., ΔfH°gas) for this compound be resolved?

Answer:
Discrepancies may arise from experimental setups (e.g., shockwave vs. flame studies) or computational approximations. Strategies:

  • Cross-validate data : Compare enthalpy values from combustion experiments (e.g., ignition delay times in shock tubes ) with quantum mechanical calculations (e.g., CBS-QB3 methods).
  • Replicate experiments : Use standardized conditions (e.g., 7–9.5 atm, 1130–1620 K ).
  • Sensitivity analysis : Identify key reactions (e.g., C–NO2 bond dissociation) contributing to uncertainty .

(Basic) What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • Ventilation : Use fume hoods to prevent vapor accumulation (flash point: -51°C ).
  • PPE : Wear nitrile gloves, splash goggles, and flame-resistant lab coats .
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid ignition sources .
  • Storage : Keep in sealed containers under nitrogen at ≤4°C to inhibit decomposition .

(Advanced) What mechanistic insights explain H2S-promoted isomerization of 1-pentene derivatives, and can this apply to nitroalkenes?

Answer:
H2S generates thiyl radicals (HS•), initiating chain reactions. For cis-2-pentene, radical addition-elimination pathways favor 1-pentene and trans-2-pentene formation . Extend this to nitroalkenes:

  • Probe radical-mediated nitro-group migration using EPR spectroscopy.
  • Compare activation energies (ΔrH°) for nitroalkene isomerization under H2S vs. inert atmospheres.
  • Quantify rate constants (e.g., kadd/kelim) via time-resolved MS .

(Advanced) How can microreactor technology improve the epoxidation of this compound?

Answer:
TS-1 (titanium silicalite-1) microreactors enhance heat/mass transfer for exothermic reactions. Key steps:

  • Catalyst engineering : Optimize Ti content and crystal size for nitroalkene epoxidation .
  • Kinetic modeling : Use batch-derived rate constants to simulate residence time effects (validated via inline IR monitoring) .
  • Safety : Contain peroxides (e.g., H2O2) within microchannels to mitigate explosion risks .

(Basic) What analytical frameworks guide the design of experiments (DOE) for studying this compound reactivity?

Answer:
Adopt the PICO framework:

  • Population : Reaction system (e.g., nitroalkene + catalyst).
  • Intervention : Variable parameters (temperature, pressure).
  • Comparison : Baseline conditions (e.g., uncatalyzed vs. catalyzed).
  • Outcome : Yield, selectivity, kinetic constants .
    Use response surface methodology (RSM) for multifactorial optimization .

(Advanced) How do computational models reconcile discrepancies between experimental and theoretical combustion data for 1-pentene derivatives?

Answer:

  • Reaction pathway analysis : Identify dominant channels (e.g., nitroalkene decomposition to NOx species) using automated mechanism generators (e.g., EXGAS ).
  • Steric corrections : Adjust transition-state entropies for bulky nitro groups via DFT calculations.
  • Validation : Compare simulated ignition delays (e.g., 1–2 ms at 1500 K ) with shock-tube experiments.

(Advanced) What role do propargyl radicals play in the formation of aromatic byproducts during this compound combustion?

Answer:
In fuel-rich flames, propargyl (C3H3) radical recombination forms benzene, a precursor to polyaromatic hydrocarbons (PAHs). For nitroalkenes:

  • Track NO2 elimination pathways via laser-induced fluorescence (LIF).
  • Quantify benzene yields under varying C/O ratios (e.g., 0.773 ).
  • Model using RMG or Cantera to predict PAH growth .

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